molecular formula C₂₃H₂₉N₃O₁₀ B560566 E3 Ligase Ligand-Linker Conjugates 1 CAS No. 2097938-44-6

E3 Ligase Ligand-Linker Conjugates 1

Katalognummer B560566
CAS-Nummer: 2097938-44-6
Molekulargewicht: 507.49
InChI-Schlüssel: ZXAUDUQJSKVKNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

E3 Ligase Ligand-Linker Conjugates 1 is a part of the Proteolysis Targeting Chimera (PROTAC) technology . These are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The formation of a ternary complex leads to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .


Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugates involves the preparation of E3 ligands and their utilization for PROTACs . This process includes different preparative routes to E3 ligands with respect to feasibility and productivity . A particular focus is set on the chemistry of the linker attachment by discussing the synthetic opportunities to connect the E3 ligand at an appropriate exit vector with a linker to assemble the final PROTAC .


Molecular Structure Analysis

E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . E3 ubiquitin ligases play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .


Chemical Reactions Analysis

E3 Ligase Ligand-Linker Conjugates 1, as a part of the PROTAC technology, induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . E3 ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s). E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .

Wissenschaftliche Forschungsanwendungen

Overview of E3 Ligase Ligand-Linker Conjugates in PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents with significant implications for drug discovery. They are bifunctional molecules comprising a target binding unit, a linker, and an E3 ligase binding moiety. The synthesis and functionalization of ligands for E3 ligases, particularly CRBN, VHL, IAP, and MDM2, are crucial for PROTAC technology. The focus is on the chemistry of linker attachment, highlighting synthetic methods to connect E3 ligands with linkers to assemble PROTACs (Bricelj et al., 2021).

Advancements in E3 Ligase Ligand Chemistries

The development of non-peptidic E3 ligase ligands has driven advancements in PROTACs, enabling targeted protein degradation. Small-molecule E3 binders have facilitated the design of these chimeras. Cereblon and von Hippel-Lindau are the most used E3 ligases in PROTACs, but the potential lies in exploring the vast array of human E3 ligases. The review emphasizes synthetic approaches for incorporating E3 ligands into heterobifunctional degraders (Sosič et al., 2022).

Structural and Functional Insights into E3 Ligases

E3 ligases, key to ubiquitination and degradation, are explored for their structure, function, and regulation. The review delves into the enzymatic activities and substrate recognition mechanisms of RING and HECT-type E3s, highlighting recent discoveries in novel E3 classes and substrate mechanisms. These insights form the rationale for developing E3-targeting therapeutics for various diseases (Zheng & Shabek, 2017).

Photocrosslinking Activity-Based Probes for RING E3 Ligases

A study introduces photocrosslinking activity-based probes (ABPs) to profile RING E3 ligase activity. This method enables profiling of cancer-associated RING E3s and demonstrates profiling of endogenous RING E3 ligase activation, advancing research and selective modulator development for E3 ligases (Mathur et al., 2019).

Linkage Vectors for Developing p300/CBP Degraders

The research focuses on identifying linkage vectors for p300/CBP degraders. By exploring linkage sites on A-485, a p300/CBP ligand, the study provides insights for optimizing degrader molecules, important for therapeutic applications (Brownsey et al., 2022).

Zukünftige Richtungen

The future directions of E3 Ligase Ligand-Linker Conjugates 1 research involve expanding the therapeutic potential of targeted protein degradation (TPD) by recruiting additional E3 ligases . This will facilitate the development of these therapies in cancer and beyond . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O10/c27-18-5-4-17(21(30)25-18)26-22(31)15-2-1-3-16(20(15)23(26)32)24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(28)29/h1-3,17,24H,4-14H2,(H,28,29)(H,25,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAUDUQJSKVKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E3 Ligase Ligand-Linker Conjugates 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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